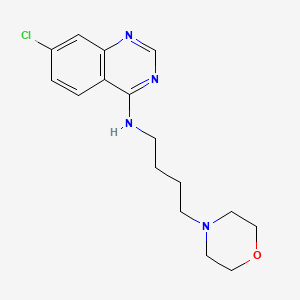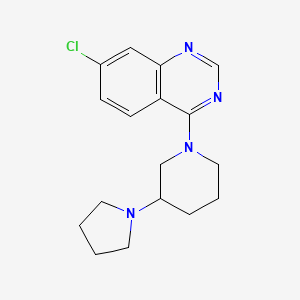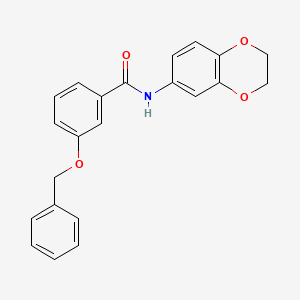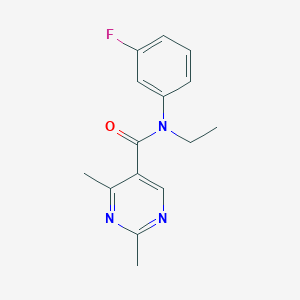![molecular formula C16H18N4O2S B7635619 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a potent inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer cells.
Mecanismo De Acción
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that is involved in the regulation of pH in cells. In cancer cells, the overexpression of carbonic anhydrase IX leads to an acidic microenvironment, which promotes tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by this compound leads to a decrease in tumor pH, which in turn, inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to selectively inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor pH and inhibition of tumor growth and metastasis. The compound has also been shown to have anti-angiogenic effects, which means that it inhibits the formation of new blood vessels in tumors. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase IX, its selectivity towards cancer cells, and its potential applications in cancer therapy. However, the limitations of using this compound in lab experiments include its high cost of synthesis, its limited solubility in aqueous solutions, and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for research on 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide. One direction is to further investigate the potential applications of this compound in cancer therapy, particularly in combination with other anticancer drugs. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as osteoporosis and glaucoma. Additionally, future research could focus on improving the synthesis method of this compound to make it more cost-effective and scalable for commercial production.
Métodos De Síntesis
The synthesis of 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide involves the reaction of 4-isobutyl-1,2,3-triazole with 8-bromo-1-(4-methylphenyl)sulfonylpyridin-2(1H)-one in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of carbonic anhydrase IX activity leads to a decrease in tumor pH, which in turn, inhibits tumor growth and metastasis. The compound has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and glaucoma.
Propiedades
IUPAC Name |
4-(2-methylpropyl)-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(2)10-13-5-7-14(8-6-13)23(21,22)19-15-4-3-9-20-16(15)17-11-18-20/h3-9,11-12,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMXSSAFYPHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CN3C2=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
